Product packaging for A*02:01(Cat. No.:)

A*02:01

Cat. No.: B1574957
Attention: For research use only. Not for human or veterinary use.
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Description

HLA-A*02:01 is a prevalent Major Histocompatibility Complex (MHC) Class I allele with significant implications in infectious disease, oncology, and transplantation research . This recombinant HLA-A*02:01 protein is produced in mammalian cell systems to ensure proper folding and glycosylation, mirroring the native human protein structure. It consists of the alpha chain containing the peptide-binding groove and is non-covalently associated with beta-2 microglobulin, forming a stable heterodimer capable of presenting antigenic peptides . The primary function of MHC Class I molecules like HLA-A*02:01 is to present endogenously derived peptide fragments on the cell surface for surveillance by CD8+ cytotoxic T-cells (CTLs) . Our recombinant protein is invaluable for studying this antigen presentation pathway in vitro. It is instrumental for tetramer staining to identify and enumerate antigen-specific T-cells, screening potential epitopes for vaccine development, and investigating T-cell receptor (TCR) recognition and avidity . Notably, HLA-A*02:01 has been a focus for developing CTLs against viral infections such as SARS-CoV-2, highlighting its role in adaptive immunity and therapeutic applications . While typically presenting peptides of 8-11 amino acids, HLA-A*02:01 can also bind and present longer, non-canonical peptides (up to 15-mers and beyond), expanding the landscape of possible antigenic targets for immune recognition . This product is formulated for research applications only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans.

Properties

sequence

GVRGRVEEI

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Genetic and Structural Determinants of Hla A02:01 Function

Molecular Architecture of HLA-A02:01

Peptide Binding Cleft: Pockets and Anchor Residues

Influence of Other Peptide Residues on Binding

The binding of peptides to HLA-A02:01 is largely dictated by specific amino acid residues within the peptide, known as anchor residues, which interact with complementary pockets in the HLA-binding groove oup.combiorxiv.org. For HLA-A02:01, the primary anchor positions are typically at peptide position 2 (P2) and the C-terminus (PΩ, often P9 for nonameric peptides) oup.comnih.govoup.comiedb.orgnih.govresearchgate.net. The side chains of these anchor residues fit into the B and F pockets of the HLA-A*02:01 binding groove, respectively portlandpress.comoup.comnih.govnih.gov.

HLA-A02:01 shows a strong preference for certain amino acids at these anchor positions. For instance, it typically prefers Leucine (B10760876) (L), Methionine (M), or Isoleucine (I) in pocket B (P2) and Valine (V), Leucine (L), Isoleucine (I), or Alanine (A) in pocket F (PΩ) portlandpress.comnih.goviedb.org. The presence of these preferred anchor residues significantly contributes to the peptide's binding affinity and stability with HLA-A02:01 nih.gov.

However, the influence on binding is not limited to these primary anchor residues. Other peptide residues, even those not directly contacting the T-cell receptor (TCR), can significantly impact binding affinity and T-cell recognition oup.comoup.comnih.gov. Detailed studies have shown that a clear preference exists for certain amino acids at several non-anchor positions, and conversely, the presence of particular amino acids at these positions can almost completely preclude peptide binding nih.gov. For example, studies have indicated the importance of Aspartic acid (D) at position 4 for binding and the deleterious effect of Arginine (R) at position 5 in 9-mer peptides nih.gov.

The length of the peptide also plays a role, with preferred primary anchors sometimes depending on peptide length; longer peptides may be more demanding in this respect nih.gov. While HLA-A*02:01 typically presents peptides of 8 to 11 amino acids, it can also accommodate longer peptides, such as 15-mers, which adopt distinct super-bulged conformations within the binding cleft nih.gov. The binding affinity and stability of these longer epitopes can be comparable to canonical length peptides nih.gov.

Furthermore, the presence of specific amino acids like Cysteine (C) can influence binding predictions and T-cell recognition. Cysteine-containing epitopes can undergo oxidation, potentially interfering with their ability to bind to MHC molecules, and their binding affinity and T-cell recognition may be enhanced under reducing conditions or with specific Cysteine analogues aai.org.

The table below summarizes the general amino acid preferences for HLA-A*02:01 peptide binding, based on motif analyses.

Peptide PositionPreferred Amino AcidsTolerated Amino AcidsDeleterious Amino Acids
P2 (Anchor)L, M, IQ, V, F, Y, W
PΩ (C-term Anchor)V, L, I, AM, F, G, T
Other Positions(Varies, e.g., D at P4)(Varies)D, E, P, K, R, G (at specific positions) iedb.orgnih.goviedb.org

Note: This table provides a general overview. Specific preferences can vary depending on peptide length and context. iedb.orgnih.goviedb.org

Structural Dynamics and Conformational Flexibility of HLA-A*02:01

The interaction between HLA-A02:01 and its bound peptides is not static; rather, it involves intricate structural dynamics and conformational flexibility that are critical for its function in antigen presentation and immune recognition aai.orgplos.orgoup.compnas.orgresearchgate.net. The peptide-binding groove of HLA-A02:01, formed by the α1 and α2 helices, exhibits inherent flexibility, particularly in its central regions plos.org. While the termini and anchor residues occupy relatively fixed positions, the interior residues of bound peptides show flexibility, allowing them to adapt to the HLA molecule and solvent environment plos.org.

Conformational plasticity and dynamics are important for several aspects of MHC-I function, including peptide loading, chaperone recognition, and T-cell receptor (TCR) activation pnas.org. Molecular dynamics (MD) simulations have revealed that different peptides can influence distal regions of the HLA molecule, including the α3 domain and even the non-covalently bound β2m chain oup.compnas.orgresearchgate.netresearchgate.net. These peptide-dependent changes in HLA flexibility can directly influence the peptide repertoire selected during the antigen processing pathway and impact TCR-mediated antigen discrimination oup.com.

For example, alterations in the HLA-bound peptide can affect the flexibility of HLA-I, which in turn can alter TCR affinity oup.com. Studies involving the MART-1 melanoma peptide have shown that modifying an anchor residue can improve peptide binding to HLA-I but also enhance the flexibility of the peptide-HLA-I complex, potentially reducing TCR affinity oup.com. This suggests a complex interplay where peptide modifications can induce long-range effects on the HLA molecule's dynamics, influencing its interaction with T cells oup.com.

Compound Names and PubChem CIDs

Antigen Processing and Presentation by Hla A02:01

Intracellular Antigen Processing Pathways for HLA Class I Presentation

The generation of peptides for HLA class I presentation primarily involves the degradation of intracellular proteins, followed by their transport into the endoplasmic reticulum (ER) for association with HLA molecules. oup.com

The majority of peptides presented by HLA class I molecules originate from the degradation of cytosolic proteins by the ubiquitin-proteasome system (UPS). oup.comnih.gov Proteins targeted for degradation are covalently tagged with ubiquitin and then fed into the 26S proteasome. oup.com The proteasome, a multi-catalytic protease, cleaves these proteins into peptide fragments. nih.gov

The proteasome preferentially cleaves at the carboxy-terminus after hydrophobic or basic residues, which are often crucial anchor residues for MHC class I epitopes. nih.govannualreviews.org These generated peptides typically range from 8 to 10 amino acids in length, a size well-suited for binding to the MHC class I molecule's peptide-binding groove. nih.govfrontiersin.orgresearchgate.net In inflammatory conditions, cells can express immunoproteasomes, which contain specific immunosubunits (LMP2, LMP7, MECL-1) that alter cleavage specificities, potentially enhancing the production of peptides with C-terminal hydrophobic or basic residues favored by the transporter associated with antigen processing (TAP). nih.govannualreviews.orgfrontiersin.org

Following proteasomal degradation in the cytosol, the generated peptides are actively transported into the lumen of the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP). oup.comfrontiersin.orgfrontiersin.orgnih.gov TAP is a heterodimeric ATP-binding cassette (ABC) transporter composed of two subunits, TAP1 and TAP2. oup.comfrontiersin.orgwikipedia.org Each subunit contains a hydrophobic transmembrane domain and a cytosolic nucleotide-binding domain. oup.com

Peptide binding to TAP induces ATP hydrolysis, which powers the translocation of peptides across the ER membrane. frontiersin.org TAP preferentially binds peptides ranging from 8 to 16 residues, with optimal translocation efficiency for peptides 8 to 12 amino acids long. wikipedia.org This transport is a critical rate-limiting step in the antigen presentation pathway, ensuring that a diverse pool of peptides is available for loading onto nascent HLA class I molecules within the ER. nih.govpnas.org

Role of the Peptide Loading Complex (PLC) in HLA-A*02:01 Biogenesis

Within the ER, the assembly and peptide loading of nascent HLA class I molecules, including HLA-A*02:01, are orchestrated by a multi-molecular machinery known as the Peptide Loading Complex (PLC). pnas.orgwikipedia.orgnih.govontosight.ai The PLC is essential for the efficient assembly, quality control, and optimal peptide selection for HLA class I molecules. ascopubs.orgpnas.org

Key components of the PLC include:

TAP (Transporter Associated with Antigen Processing): Transports peptides into the ER. ontosight.ai

Tapasin: A transmembrane protein that bridges HLA class I heavy chains to TAP. wikipedia.orgontosight.aiaacrjournals.org

Calreticulin (B1178941): A calcium-binding chaperone that helps retain MHC class I molecules in the ER and recruits them to the PLC. pnas.orgwikipedia.orgontosight.ai

ERp57: A thiol-dependent oxidoreductase that forms a disulfide-linked conjugate with tapasin and assists in the folding and assembly of HLA class I molecules. pnas.orgwikipedia.orgnih.gov

HLA Class I heavy chain and β2-microglobulin (β2m): The components that form the peptide-receptive heterodimer. pnas.orgwikipedia.org

The coordinated action of these components ensures that only stable, high-affinity peptide-HLA complexes are exported to the cell surface. wikipedia.orgpnas.org

Tapasin (Tpn) is a central component of the PLC, playing a dominant role in regulating HLA class I assembly and peptide loading. aacrjournals.orgnih.govresearchgate.net It directly binds to peptide-deficient forms of MHC class I molecules within the ER, stabilizing them in a peptide-receptive conformation. researchgate.netpnas.org This interaction is crucial for bridging HLA class I molecules to the TAP transporter, facilitating the transfer of peptides from TAP to the HLA binding groove. wikipedia.orgontosight.aiaacrjournals.orgbiologists.com

Tapasin's regulatory mechanisms involve:

Stabilization of empty HLA-I: Tapasin helps to stabilize the otherwise unstable empty HLA-I heavy chain/β2-microglobulin heterodimer. pnas.org

Peptide exchange and editing: Tapasin facilitates an iterative process of peptide binding and dissociation, known as "peptide editing" or "peptide exchange." wikipedia.orgnih.govchinesechemsoc.org This process ensures that low-affinity peptides are replaced by higher-affinity peptides, leading to the formation of more stable peptide-HLA complexes. pnas.orgnih.govresearchgate.netchinesechemsoc.orgoup.com The interaction between tapasin and HLA-I is regulated by the presence of peptides; peptide loading inhibits tapasin-HLA-I binding, and peptide depletion enhances it. pnas.org

Conformational modulation: Tapasin, often in conjunction with ERp57, can allosterically modulate the structure of the HLA class I binding groove, making it more receptive to incoming peptides and promoting optimal peptide selection. researchgate.netchinesechemsoc.orgoup.com

The process of HLA-A*02:01 biogenesis begins with the nascent HLA class I heavy chain associating with chaperones like calnexin (B1179193) in the ER. pnas.orgaacrjournals.org Subsequently, the heavy chain folds and associates with β2-microglobulin to form an empty heterodimer. pnas.org This heterodimer then joins the PLC, where calreticulin and ERp57 further assist in its folding and stabilization. pnas.orgwikipedia.orgnih.gov

Within the PLC, tapasin plays a pivotal role in "chaperone-assisted peptide loading and editing." nih.govfrontiersin.org It acts as a quality control mechanism, ensuring that only peptides with optimal binding affinity are loaded onto the HLA molecule. wikipedia.orgpnas.org The PLC facilitates the binding of peptides translocated by TAP to the HLA-A02:01 molecule. wikipedia.orgontosight.ai If a low-affinity peptide binds, tapasin promotes its dissociation, allowing for the binding of a higher-affinity peptide. researchgate.netoup.com This iterative process continues until a stable peptide-HLA-A02:01 complex is formed, which then dissociates from the PLC and is transported to the cell surface. wikipedia.orgwikipedia.org

Research findings indicate that the components of the PLC, particularly tapasin, ERp57, and calreticulin, significantly influence the surface composition and intrinsic stability of pMHC-I complexes. pnas.org Knockouts of these components can alter the proportion of HLA-A*02:01 presented on the cell surface. pnas.org

Peptide Repertoire and Ligandomics of HLA-A*02:01

HLA-A02:01 is one of the most common HLA alleles globally and is extensively studied due to its prevalence and importance in immune responses. nih.govoup.com The peptide repertoire, or ligandomics, of HLA-A02:01 refers to the diverse set of peptides that can bind to its peptide-binding groove and be presented on the cell surface. frontiersin.org

Peptide Characteristics:

Length: HLA class I molecules typically bind peptides of 8 to 11 amino acids in length, with 9-mers being the most common. researchgate.netnih.govnih.gov While longer peptides (e.g., 12-16 mers) have been observed, 9-10 amino acids are characteristic for HLA-A*02:01. nih.goviedb.org

Anchor Motifs: The specificity of peptide binding to HLA-A02:01 is largely determined by conserved anchor residues that interact with specific pockets within the HLA binding cleft. nih.gov For HLA-A02:01, the primary anchor residues are typically:

Position 2 (P2): Prefers Leucine (B10760876) (L) or Methionine (M). nih.goviedb.orgiedb.org Isoleucine (I), Glutamine (Q), and Valine (V) are also tolerated. iedb.org

C-terminal position (PΩ, usually P9): Prefers Valine (V), Leucine (L), or Isoleucine (I). nih.goviedb.orgiedb.org Alanine (A) and Methionine (M) are also tolerated. iedb.org

A summary of preferred and tolerated anchor residues for HLA-A*02:01 is presented in the following table:

PositionPreferred Amino AcidsTolerated Amino Acids
P2L, MI, Q, V
PΩ (P9)V, L, IA, M

Ligandomics (Immunopeptidomics): Ligandomics, or immunopeptidomics, is the high-throughput experimental approach used to identify naturally processed and presented peptides by HLA molecules. frontiersin.orgnih.gov This technique typically involves:

Immunoaffinity purification: HLA-peptide complexes are isolated from cells or tissues using specific antibodies. frontiersin.orgbmj.com

Peptide elution: The peptides are then dissociated from the HLA molecules. bmj.com

Mass Spectrometry (MS): The eluted peptides are analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences. frontiersin.orgnih.govbmj.comunil.chnih.gov

Mass spectrometry-based immunopeptidome profiling has been crucial in characterizing the HLA-A*02:01 ligandome, providing detailed insights into the specific peptides presented in various biological contexts, including healthy tissues and diseased states like cancer. frontiersin.orgnih.govbmj.com This information is vital for understanding immune responses, identifying neoantigens for cancer immunotherapy, and developing T-cell-based vaccines. chinesechemsoc.orgfrontiersin.orgnih.gov

Compound Names and Corresponding PubChem CIDs

Canonical Peptide Length and Binding Affinity

HLA class I molecules typically present peptides ranging from 8 to 11 amino acids in length, with 9-amino acid peptides being the most frequent nih.govnih.govcapes.gov.bracs.org. These "canonical" peptides bind within a closed-ended peptide-binding groove on the HLA molecule oup.com. The specificity of peptide binding is determined by distinct pockets within the HLA binding cleft, which interact with specific amino acid side chains of the peptide nih.gov.

For HLA-A*02:01, the binding motif is well-characterized. It generally prefers peptides with a Leucine (L) or Methionine (M) at position 2 (P2) and Valine (V), Leucine (L), Isoleucine (I), or Alanine (A) at the C-terminal anchor position (PΩ, typically P9 or P10) nih.goviedb.orgiedb.org. These anchor residues are critical for high-affinity binding and stability of the peptide-HLA complex nih.govnih.govcapes.gov.brresearchgate.net.

Despite the typical length constraints, the binding affinity and stability of 8-11 mer peptides in complex with HLA-A*02:01 are generally high. Studies using techniques like HLA competition refolding assays and thermal stability assays are used to assess these properties nih.govcapes.gov.brresearchgate.net.

Table 1: General HLA-A*02:01 Peptide Binding Motif Preferences

Peptide PositionPreferred Amino AcidsTolerated Amino AcidsDeleterious Amino Acids
P2L, MI, Q, V
C-terminal (PΩ)V, L, IA, F, G, I, L, M

Note: This table summarizes general preferences. Specific binding affinity values can vary greatly depending on the entire peptide sequence. nih.goviedb.org

Characterization of Naturally Processed Non-Canonical Peptides

While 8-11 amino acid peptides are canonical, an increasing number of longer, "non-canonical" peptides (greater than 11 amino acids) have been identified as naturally processed and presented by HLA class I molecules, including HLA-A*02:01 nih.govoup.comnih.govcapes.gov.br. These longer peptides can constitute a substantial percentage of the HLA-ligandome nih.gov.

Studies have characterized HLA-A02:01-restricted 15-mer peptides, demonstrating that their binding affinity and stability in complex with HLA-A02:01 can be comparable to those of canonical 9- and 10-mer peptides nih.govnih.govcapes.gov.br. Structural analyses of HLA-A*02:01 in complex with 15-mer peptides have revealed that these longer peptides adopt distinct "super-bulged" conformations to accommodate their increased length within the binding groove nih.govoup.comcapes.gov.br. This bulging typically occurs in the central region of the peptide, while the anchor residues at P2 and PΩ maintain their canonical interactions with the HLA molecule's B and F pockets, respectively oup.com.

Furthermore, some non-canonical peptides, particularly those with C-terminal extensions, can induce structural changes in the HLA-A*02:01 molecule, allowing the extension to be exposed to the solvent. These C-terminally extended peptides often contain charged amino acids near the anchor residue nih.gov. The identification of such unconventional peptides expands the understanding of the HLA-ligandome and highlights their potential role as immunogenic targets for T cells nih.govnih.govcapes.gov.br.

Identification of Phosphorylated Peptide Ligands

Phosphorylation is a common post-translational modification that can significantly impact protein function and, consequently, the repertoire of peptides presented by HLA molecules. Phosphorylated peptides (phosphopeptides) presented by HLA-A*02:01 have been identified and characterized, revealing unique binding characteristics and immunogenic potential scientificarchives.combmj.com.

Studies have shown that certain phosphopeptides presented by HLA-A02:01 can exhibit high binding affinities, sometimes even greater than their non-phosphorylated counterparts scientificarchives.combmj.com. For instance, some HLA-A02:01-specific phosphopeptides with a glutamine residue at P2, which is typically a poor anchor for non-phosphorylated peptides, have been found to bind with high affinity scientificarchives.com. Structural analyses of HLA-A*02:01 complexed with phosphopeptides have revealed unusual features, including conformational differences compared to non-phosphorylated peptides. These structural changes can influence the interaction with T-cell receptors (TCRs) and potentially prevent cross-recognition by the same TCRs that recognize non-phosphorylated peptides scientificarchives.com.

The identification of phosphopeptides as naturally presented ligands by HLA-A*02:01 suggests their role in immune surveillance, particularly in contexts like cancer where aberrant phosphorylation is common bmj.com.

Analysis of HLA-A*02:01 Ligandomes across Tissues and Conditions

The HLA ligandome, also known as the immunopeptidome, refers to the complete set of peptides presented by HLA molecules on the cell surface frontiersin.orgfrontiersin.org. Analyzing the HLA-A*02:01 ligandome across different tissues and conditions provides insights into the cellular processes occurring within those environments and helps identify potential targets for immunotherapy.

Mass spectrometry (MS)-based peptidomics is the primary methodology for comprehensively interrogating naturally presented HLA ligands in vivo frontiersin.orgresearchgate.net. This involves immunoaffinity purification of HLA complexes from cell lysates, followed by elution and sequencing of the bound peptides frontiersin.orgnih.gov.

Studies have characterized HLA-A02:01 ligandomes from various sources, including cell lines and primary tissue samples researchgate.netbiorxiv.org. The composition of the HLA-A02:01 ligandome can vary significantly between different tissues and individuals, as well as under different cellular conditions (e.g., healthy vs. malignant cells) frontiersin.orgnih.govresearchgate.net. For instance, analyses of HLA-A*02:01 ligandomes in hematological malignancies have identified "cancer-exclusive" ligands, highlighting the potential for tumor-specific antigens researchgate.net.

Technological advancements, such as optimized liquid and gas phase fractionation, have increased the coverage of HLA immunopeptidomes, allowing for the identification of thousands of distinct peptides from relatively small cell or tissue samples biorxiv.org. This increased sensitivity is crucial for improving HLA binding prediction algorithms and detecting clinically relevant epitopes, including neoantigens biorxiv.org. The creation of resources like the "HLA Ligand Atlas," which compiles HLA-I and HLA-II immunopeptidomes from benign human tissue samples, provides a valuable reference for comparing tumor ligandomes and identifying potential on-target off-tumor adverse events in immunotherapy nih.gov.

Table 2: Examples of HLA-A*02:01 Ligandome Analysis Contexts

ContextKey Findings/Applications
B-cell Ligandome Identification of lengthy (>11 aa) peptides presented by HLA-A*02:01 nih.govnih.govcapes.gov.br
Toxoplasma gondii infection Unconventional C-terminally extended peptides nih.gov
Cancer Cell Lines Identification of tumor-associated phosphopeptides bmj.com
Hematological Malignancies Discovery of "cancer-exclusive" and "pan-leukemia" antigens researchgate.net
Benign Tissues Establishment of reference ligandomes to avoid off-tumor toxicity nih.gov

Compound Names and PubChem CIDs

As clarified in the introduction, "A02:01" refers to HLA-A02:01, which is a human leukocyte antigen (HLA) allele, a protein, not a chemical compound. Therefore, it does not have a PubChem CID. PubChem CIDs are identifiers for chemical substances and compounds.

Molecular Basis of T Cell Recognition by Hla A02:01

Formation of Peptide-HLA-A02:01 (pHLA-A02:01) Complexes

The formation of stable peptide-Human Leukocyte Antigen (pHLA) class I complexes is a critical step in the adaptive immune response, enabling the presentation of intracellular peptides to CD8+ T-cells. lu.senih.gov This process begins in the endoplasmic reticulum (ER) where newly synthesized HLA class I heavy chains associate with β2-microglobulin (β2m). nih.gov This heterodimer is then incorporated into the peptide-loading complex (PLC), which includes the transporter associated with antigen processing (TAP), tapasin, calreticulin (B1178941), and ERp57. lu.se Peptides generated from the degradation of intracellular proteins are translocated into the ER by TAP and loaded onto the peptide-binding groove of the HLA-A*02:01 molecule. nih.gov

The assembly of a stable pHLA-A02:01 complex is a highly selective process. While a vast array of peptides is generated, only those with the appropriate length and anchor residues can bind effectively to the HLA-A02:01 groove. lu.seportlandpress.com Typically, HLA-A02:01 presents peptides that are 8-11 amino acids in length. nih.gov However, studies have shown that longer peptides, such as 15-mers, can also bind to HLA-A02:01 with comparable affinity and stability to canonical length peptides by adopting super-bulged conformations. nih.gov

Tapasin plays a crucial role in this peptide selection process, acting as a quality control mechanism. lu.se It facilitates the binding of high-affinity peptides and promotes the dissociation of low-affinity ones, ensuring that only stable pHLA-A02:01 complexes are transported to the cell surface for T-cell presentation. lu.seoup.com The stability of the formed complex is paramount for long-term presentation and effective T-cell surveillance. lu.se Research has shown that naturally presented peptides, such as those found in the SYFPEITHI database, tend to form more stable complexes with HLA-A02:01 compared to other high-affinity peptides. lu.se

The binding affinity of peptides to HLA-A*02:01 can be quantified using methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, which considers steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to predict binding affinities. nih.gov

T-Cell Receptor (TCR) Engagement with pHLA-A*02:01

Structural Determinants of TCR-pHLA-A*02:01 Interaction

The recognition of the pHLA-A02:01 complex by a T-cell receptor (TCR) is a highly specific interaction that governs T-cell-mediated immunity. nih.gov The TCR typically docks diagonally onto the pHLA-A02:01 complex, with its complementarity-determining region (CDR) loops making contact with both the presented peptide and the alpha helices of the HLA molecule. nih.govmdpi.com

The CDR1 and CDR2 loops of the TCR generally interact with the HLA helices, providing stability to the interaction. nih.gov The highly variable CDR3 loops, on the other hand, primarily engage with the solvent-exposed residues of the peptide, playing a key role in peptide selectivity. nih.gov This interaction is often stabilized by a network of hydrogen bonds. nih.gov

An interesting structural feature of TCR engagement with pHLA-A02:01 is the role of specific HLA residues in mediating indirect contact with the peptide. For example, the HLA-A02:01 residue Trp-167 can act as a "molecular gateway," changing its conformation depending on the identity of the peptide's first amino acid. nih.gov This alteration in the HLA structure can indirectly influence TCR binding and peptide selectivity, a mechanism observed in the recognition of a MAGE-A4 derived peptide. nih.gov

The conformation of the peptide within the HLA-A02:01 groove is also a critical determinant of TCR recognition. Even subtle changes in the peptide's structure can significantly impact TCR binding. oup.com For instance, the A6 TCR recognizes both a viral peptide (Tax) and a self-peptide (Tel1p) presented by HLA-A02:01. While the peptides have similar sequences, the Tel1p peptide undergoes a conformational change upon TCR binding, leading to a weaker interaction. oup.com

TCRPeptideHLA AlleleKey Interacting RegionsSignificance
GVY01GVYDGREHTV (MAGE-A4)HLA-A02:01CDR1α, CDR3α, HLA Trp-167Demonstrates indirect peptide recognition via an HLA residue acting as a molecular gateway. nih.gov
CF34FLRGRAYGL (EBV)HLA-A02:01CDR loops, HLA Trp-167Example of TCR contacting the peptide indirectly via HLA residue Trp-167. nih.gov
AS01GLCTLVAML (EBV)HLA-A02:01CDR loops, HLA Trp-167Another example of indirect peptide recognition mediated by HLA Trp-167. nih.gov
A6LLFGYPVYV (Tax) / MLWGYLQYV (Tel1p)HLA-A02:01CDR loopsIllustrates how peptide conformation changes upon TCR binding can affect affinity. oup.comsemanticscholar.org

Mechanisms of T-Cell Activation and Signal Transduction

The engagement of the TCR with the pHLA-A*02:01 complex initiates a cascade of intracellular signaling events, leading to T-cell activation. oup.comnih.govpnas.org This process is fundamental for the initiation and regulation of adaptive immunity. pnas.org The binding of the pMHC ligand to the TCR triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD3 complex by Lck. uniprot.org

This initial phosphorylation event leads to the recruitment and activation of ZAP70, which in turn phosphorylates downstream signaling molecules like LAT. uniprot.org The formation of the LAT signalosome propagates the signal through several major pathways, including the calcium, mitogen-activated protein kinase (MAPK), and nuclear factor NF-kappa-B (NF-kB) pathways. uniprot.org

The activation of these signaling cascades ultimately results in the mobilization of transcription factors that drive gene expression, leading to various T-cell effector functions such as proliferation, differentiation, cytokine production (e.g., IL-2, TNF-alpha, IFN-gamma), and cytotoxicity. pnas.orguniprot.orgnih.gov The strength and duration of the TCR-pMHC interaction, influenced by factors like binding affinity and ligand dose, are critical in determining the outcome of T-cell activation. pnas.org T-cell activation through this pathway is also dependent on the co-receptor CD8, which stabilizes the TCR-pMHC interaction. nih.gov

Immunodominance and Cross-Reactivity in HLA-A*02:01-Restricted Responses

In an immune response to a complex antigen like a virus, T-cells often preferentially recognize a limited number of "immunodominant" epitopes. biorxiv.orgnih.govasm.org Studies on SARS-CoV-2 have shown the existence of an immunodominance hierarchy among HLA-A*02:01-restricted epitopes, where some peptides elicit stronger T-cell responses than others. biorxiv.orgasm.org This hierarchy can vary between individuals and may be influenced by the context of the immune response. biorxiv.org

T-cell cross-reactivity, where a single TCR recognizes multiple different peptides, is a mechanism that allows for a limited TCR repertoire to respond to a vast number of potential antigens. nih.govunimelb.edu.aubris.ac.uk However, studies on HLA-A*02:01-restricted viral epitopes have yielded conflicting results regarding the extent of cross-reactivity. nih.govunimelb.edu.aubris.ac.uk Some research has reported a lack of cross-reactivity between epitopes from different viruses, such as influenza and Epstein-Barr virus (EBV), despite sequence similarities. nih.gov Structural analyses in these cases revealed that sequence similarity did not translate to structural mimicry of the peptide-HLA complexes, leading to the induction of distinct TCR repertoires. nih.gov

Conversely, other studies have documented cross-reactivity of CD8+ T-cells primed with one viral epitope against variants of that epitope from different viral genotypes, for instance with Hepatitis C virus (HCV). asm.org The degree of cross-reactivity appears to be influenced by the specific amino acid sequence of the peptide variants, which can affect the conformation of the peptide-HLA complex and its recognition by the TCR. asm.org

Virus/AntigenHLA-A*02:01-Restricted EpitopesObservationReference
SARS-CoV-2Various peptides from non-structural polyprotein 1aAn immunodominance hierarchy exists among CTL epitopes. biorxiv.orgasm.org biorxiv.orgasm.org
Influenza vs. EBVM158 (GILGFVFTL) vs. BMLF-1 (GLCTLVAML)Lack of T-cell cross-reactivity observed, attributed to differences in epitope architecture. nih.gov nih.gov
Influenza vs. HCVNA231 (CVNGSCFTV) vs. NS31073 (CINGVCWTV)Conflicting reports on the presence or absence of cross-reactivity. nih.gov nih.gov
HCVNS31406–1415 variantsDifferential priming and cross-reactivity of CD8+ T-cells observed depending on the epitope variant. asm.org asm.org

Role of HLA-A*02:01 in CD8+ T-Cell Mediated Immunity

HLA-A02:01 plays a pivotal role in CD8+ T-cell mediated immunity by presenting peptides from intracellular pathogens and tumor cells to cytotoxic T-lymphocytes (CTLs). lu.senih.govoup.comresearchgate.net This presentation is the initial step for the recognition and elimination of infected or malignant cells by the immune system. oup.com The ability of HLA-A02:01 to bind and present a diverse repertoire of peptides is crucial for effective immune surveillance. nih.govoup.com

The recognition of these peptide-HLA-A*02:01 complexes by the TCR on CD8+ T-cells triggers their activation and differentiation into effector cells. frontiersin.org These activated CD8+ T-cells can then directly kill target cells through the release of cytotoxic granules containing perforin (B1180081) and granzymes, or by inducing apoptosis through Fas/FasL interactions. frontiersin.org

The structural characteristics of the presented peptide, including its length and conformation, can influence the nature of the CD8+ T-cell response. nih.govoup.com For example, unconventional, long peptides presented by HLA-A*02:01 have been shown to be immunogenic and can elicit CD8+ T-cell responses. nih.govoup.com In some cases, the C-terminal "tail" of a long peptide extending out of the binding groove can be essential for T-cell recognition. oup.com

Methodological Approaches in Hla A02:01 Research

Genetic and Molecular Biology Techniques

Gene Expression Analysis (e.g., mRNA, protein levels)

Analyzing the expression levels of the HLA-A*02:01 gene and its corresponding protein is crucial for understanding its role in different cell types, tissues, and disease states. Gene expression can be assessed at the messenger RNA (mRNA) level, while protein expression can be measured directly.

Studies have shown variability in HLA allele-specific mRNA expression levels. For instance, an analysis of HLA class I and II alleles in peripheral blood samples from healthy individuals demonstrated large differences in mRNA expression levels between different HLA alleles. biorxiv.org While some studies found no significant difference in mean expression between groups of HLA-A alleles, others indicated that alleles like A*68:01 were expressed at higher levels compared to other HLA-A alleles. biorxiv.org

Quantitative polymerase chain reaction (qPCR) is a method used to measure HLA-A mRNA expression levels. researchgate.net This technique can determine differential expression levels that are characteristic of specific allelic lineages. researchgate.net Factors such as genetic polymorphism, age, environment, and medication can contribute to varying HLA expression levels. researchgate.net Additionally, transcriptional and translational factors, as well as proinflammatory cytokines, can influence both mRNA and surface-level expression of HLA. researchgate.net Reduced expression of MHC class I genes or alleles has been associated with various conditions, including HIV control and Crohn's disease. biorxiv.org Lower expression of HLA-A mRNA in peripheral blood mononuclear cells has been observed in colorectal cancer patients compared to healthy individuals. nih.gov

Protein expression of HLA-A02:01 on the cell surface can be quantified using techniques like flow cytometry and mass spectrometry. researchgate.netnih.gov These methods allow researchers to determine the abundance of specific HLA-A02:01 molecules on the cell surface, providing insight into the potential for immune recognition. For example, flow cytometric assessment has shown that MHC-I surface expression on cells can range significantly, with specific allotypes like A*02:01 contributing to the total MHC-I pool. researchgate.net

Chimeric HLA Molecule Construction for Functional Studies

The construction of chimeric HLA molecules is a powerful technique used to investigate the functional significance of specific domains or regions of the HLA-A*02:01 protein, particularly in its interaction with peptides and T cell receptors (TCRs). Chimeric molecules are engineered by combining parts of different HLA alleles or even domains from different species.

One common approach involves creating chimeric constructs that fuse the extracellular domains of human HLA-A*02:01 (specifically the α1 and α2 domains, which form the peptide-binding groove) with domains from a different MHC molecule, often from a mouse (e.g., H-2Kb or H-2Ld α3 domain). kactusbio.comantibodies-online.comtaconic.comkactusbio.comnih.gov These constructs may also include human beta-2 microglobulin (β2M), a light chain that is non-covalently associated with the HLA heavy chain. kactusbio.comantibodies-online.comkactusbio.comnih.govacrobiosystems.com

These chimeric molecules can be expressed recombinantly, for example, in human embryonic kidney (HEK293) cells or Escherichia coli. kactusbio.comantibodies-online.comkactusbio.comacrobiosystems.comaddgene.org The recombinant proteins can be produced with tags, such as His tags or Avi tags, to facilitate purification and detection. kactusbio.comantibodies-online.comkactusbio.comacrobiosystems.com Purity and molecular weight of the constructed chimeric proteins are typically verified using techniques like SDS-PAGE and HPLC. kactusbio.comantibodies-online.comkactusbio.com

Chimeric HLA-A*02:01 molecules are valuable tools for several applications:

Studying peptide binding specificity: By altering specific pockets within the peptide-binding groove (formed by the α1 and α2 domains), researchers can investigate how modifications affect peptide presentation. researchgate.net Chimeric molecules incorporating features from other HLA alleles can reveal the impact of specific residues on peptide binding preferences. researchgate.net

Analyzing TCR interactions: Chimeric molecules can be used to study the interaction between HLA-A*02:01-peptide complexes and TCRs on the surface of T cells. researchgate.net This helps in understanding the molecular basis of T cell recognition and can inform the design of T cell-based immunotherapies.

Generating transgenic animal models: Chimeric HLA-A02:01 genes can be used to create transgenic mice that express the human HLA molecule. taconic.comnih.gov These models, such as the HHD II mice which express a chimeric HLA-A02:01 heavy chain linked to human β2M, are valuable for studying human T cell responses in vivo and evaluating potential vaccines or immunotherapies in a more physiologically relevant system than in vitro studies alone. taconic.comnih.gov

Developing tools for detecting antigen-specific T cells: Chimeric HLA molecules loaded with specific peptides can be used as tetramers or monomers to identify and quantify T cell populations that recognize these complexes. kactusbio.comantibodies-online.comkactusbio.comnih.gov

Note: As "this compound" is an HLA allele and not a chemical compound, a table listing chemical compound names and their Pubchem CIDs is not applicable in this context. HLA molecules are proteins encoded by genes, and their information is typically found in genetic and protein databases rather than chemical compound databases like PubChem.

Mechanistic Roles of Hla A02:01 in Disease Pathogenesis

Viral Infections and Immune Evasion Mechanisms

HLA-A*02:01 is instrumental in mediating the immune response against a variety of viral pathogens. It achieves this by presenting viral peptides to CD8+ T cells, which then eliminate the infected cells. However, viruses have evolved sophisticated mechanisms to evade this immune surveillance.

SARS-CoV-2: The causative agent of COVID-19, SARS-CoV-2, elicits a T-cell response in which HLA-A02:01 plays a significant role. Studies have identified specific epitopes from the SARS-CoV-2 spike protein that are presented by HLA-A02:01, leading to the activation of cytotoxic CD8+ T cells. medrxiv.org For instance, the A2/S269–277 and A2/Orf1ab3183–3191 epitopes have been identified as targets for CD8+ T cells in individuals with the HLA-A02:01 allele. pnas.org However, research also suggests that the CD8+ T cell response to SARS-CoV-2 in HLA-A02:01 positive individuals may be suboptimal compared to responses against other viruses like Influenza A virus and Epstein-Barr virus. pnas.org The frequency of SARS-CoV-2-specific CD8+ T cells is often lower, and they may exhibit a less activated phenotype. pnas.org

HIV: In the context of Human Immunodeficiency Virus (HIV) infection, HLA-A02:01 is involved in presenting viral peptides to the immune system. The SL9 epitope from the Gag protein is a well-documented immunodominant epitope presented by HLA-A02:01 in chronically infected individuals. frontiersin.org However, the high mutation rate of HIV allows for the emergence of viral variants with altered epitopes, which can impair recognition by CD8+ T cells and facilitate immune escape. frontiersin.org Furthermore, the HIV-1 Nef protein has been shown to downmodulate the surface expression of HLA-A*02:01, thereby hindering the presentation of viral antigens and allowing the virus to evade immune detection. asm.org

EBV: Epstein-Barr Virus (EBV) is a herpesvirus that establishes lifelong latent infections. HLA-A02:01 is known to present a wide array of peptides from both lytic and latent EBV antigens, including LMP1 and LMP2. pnas.orgpeptides.de The immune response to these epitopes is crucial for controlling EBV-related malignancies. For example, a protective role for HLA-A02:01 has been suggested in EBV-related Hodgkin lymphoma, likely due to an effective CTL response against EBV-infected cells. pnas.org

HCV: In Hepatitis C Virus (HCV) infection, HLA-A02:01 has been associated with a protective effect against chronic infection. mdpi.com It presents immunodominant epitopes from HCV proteins, such as the NS31406–1415 peptide, to CD8+ T cells. nih.gov However, sequence variations within this epitope can affect the affinity of peptide binding to HLA-A02:01 and influence the priming and cross-reactivity of CD8+ T cell responses. nih.gov

Presentation of Viral Antigens by HLA-A*02:01
VirusExample Epitope(s)Protein SourceSignificance
SARS-CoV-2A2/S269–277, A2/Orf1ab3183–3191Spike, Orf1abTarget for CD8+ T cells, though the response may be suboptimal. pnas.org
HIVSL9GagImmunodominant epitope; mutations can lead to immune escape. frontiersin.org
EBVLMP1 and LMP2 derived peptidesLatent Membrane Protein 1 & 2Important for controlling EBV-associated malignancies. pnas.org
HCVNS31406–1415Non-structural protein 3Associated with protection against chronic infection. mdpi.comnih.gov

The presence of the HLA-A02:01 allele is a significant host genetic factor that can influence susceptibility and outcomes of viral infections. For some viruses, this allele is associated with a more effective immune response and better clinical outcomes. For example, in HCV infection, HLA-A02:01 has been linked to a higher likelihood of spontaneous viral clearance. mdpi.com Similarly, in the context of EBV, HLA-A*02:01 has been associated with a reduced risk of developing EBV-related Hodgkin lymphoma. pnas.org

Conversely, for other viral infections, the role of HLA-A02:01 is less clear or may even be associated with a less favorable outcome. In the case of SARS-CoV-2, while HLA-A02:01 does present viral antigens, the resulting T-cell response has been described as suboptimal, which could potentially impact the efficiency of viral control. pnas.org Studies on HIV have shown that while HLA-A*02:01 can present viral peptides, the virus has evolved mechanisms to escape this recognition. frontiersin.org

The genetic diversity within the HLA system across different populations also contributes to the varied susceptibility to viral diseases. The frequency of HLA-A*02:01 and other HLA alleles differs among ethnic groups, which can partly explain the observed differences in disease prevalence and severity.

Viruses have developed numerous strategies to interfere with the HLA class I antigen presentation pathway, including the presentation by HLA-A*02:01, to evade immune recognition. These mechanisms can target various steps in the process, from the generation of viral peptides to the transport and surface expression of HLA-peptide complexes.

One common strategy is the downregulation of HLA class I molecules from the surface of infected cells. For instance, the HIV-1 Nef protein is known to target the cytoplasmic tail of HLA-A and HLA-B molecules, including HLA-A*02:01, leading to their removal from the cell surface. asm.org This reduces the presentation of viral epitopes to CD8+ T cells.

Another mechanism involves interference with the antigen processing machinery. Some viruses can inhibit the function of the proteasome, which is responsible for generating peptides from viral proteins, or block the transporter associated with antigen processing (TAP), which transports these peptides into the endoplasmic reticulum for loading onto HLA class I molecules. While specific examples directly targeting HLA-A*02:01 are part of a broader viral strategy against HLA class I, the outcome is a diminished presentation of viral antigens.

Furthermore, viruses can escape immune recognition through the selection of mutations within the presented epitopes. In HIV, the high rate of mutation allows for the rapid emergence of variants in epitopes presented by HLA-A*02:01, which are no longer efficiently recognized by the host's T cells. frontiersin.org

Oncogenesis and Anti-Tumor Immunity

HLA-A*02:01 is a key player in the immune surveillance of cancer. It presents tumor-derived peptides to the immune system, enabling the recognition and elimination of malignant cells.

Tumor cells often express altered or unique proteins that can be processed and presented by HLA class I molecules. These peptides fall into two main categories: tumor-associated antigens (TAAs) and neoantigens.

Tumor-Associated Antigens (TAAs): These are self-proteins that are aberrantly expressed in tumor cells, such as being overexpressed or expressed out of their normal context. HLA-A02:01 can present peptides derived from TAAs, making the cancer cells visible to the immune system. For example, phosphopeptides derived from proteins like insulin (B600854) receptor substrate 2 (pIRS2) can be presented by HLA-A02:01 and are found in a variety of cancers but not in normal cells. jci.org

Neoantigens: These are peptides that arise from tumor-specific mutations. They are not present in normal cells and are therefore considered truly foreign by the immune system, making them ideal targets for cancer immunotherapy. HLA-A02:01 is capable of presenting a wide range of neoantigens. frontiersin.orgfrontiersin.org For instance, in triple-negative breast cancer, neoantigens presented by HLA-A02:01 have been shown to be immunogenic and capable of inducing T-cell responses against tumor cells. frontiersin.org Similarly, in melanoma, personalized vaccines targeting neoantigens presented by HLA-A*02:01 have shown clinical promise. frontiersin.org

Presentation of Tumor Antigens by HLA-A*02:01
Antigen TypeExampleCancer TypeSignificance
Tumor-Associated Antigen (TAA)pIRS2Leukemias, Melanoma, Ovarian, ColonRepresents a class of "public" cancer neoantigens. jci.org
NeoantigenMutated peptidesTriple Negative Breast Cancer, MelanomaHighly immunogenic and ideal targets for personalized cancer vaccines. frontiersin.orgfrontiersin.org

Despite the ability of HLA-A*02:01 to present tumor antigens, cancer cells can develop mechanisms to evade immune destruction. A primary strategy is the downregulation or complete loss of HLA class I expression on the tumor cell surface. amegroups.cn This can occur through various genetic and epigenetic mechanisms, preventing the presentation of TAAs and neoantigens to CD8+ T cells.

Another mechanism of immune escape involves defects in the antigen processing machinery. Mutations or downregulation of components like the TAP transporter can prevent the loading of peptides onto HLA-A*02:01 molecules, rendering the tumor cells invisible to the immune system. nih.gov However, some unique neoantigens, termed T cell epitopes associated with impaired peptide processing (TEIPPs), can be presented by TAP-deficient tumor cells, offering a potential therapeutic target for immune-escaped cancers. nih.gov

Furthermore, the tumor microenvironment is often highly immunosuppressive, which can impair the function of T cells that recognize tumor antigens presented by HLA-A*02:01. nih.gov The presence of regulatory T cells and myeloid-derived suppressor cells, along with the expression of inhibitory checkpoint molecules like PD-L1, can dampen the anti-tumor immune response.

Influence of HLA-A*02:01 Status on Host Anti-Tumor Immune Responses

The Human Leukocyte Antigen (HLA) class I molecule HLA-A02:01 plays a pivotal role in the adaptive immune system by presenting endogenous peptide antigens to cytotoxic T lymphocytes (CTLs). Its high prevalence in diverse populations, particularly Caucasian (up to 50%), makes it a frequent subject of investigation in cancer immunology and immunotherapy. nih.gov The influence of HLA-A02:01 status on host anti-tumor immune responses is multifaceted, with clinical and immunological outcomes varying significantly across different cancer types and therapeutic contexts.

HLA-A*02:01 functions as a critical component in T-cell mediated anti-tumor immunity by presenting tumor-associated antigens (TAAs) and tumor-specific neoantigens to CD8+ T cells. researchgate.net The recognition of these peptide-HLA complexes can trigger a potent immune response leading to the destruction of cancer cells. researchgate.net Consequently, the presence of this allele is often a key eligibility criterion for cancer immunotherapy clinical trials. biorxiv.org

Research has indicated that the impact of HLA-A02:01 on cancer prognosis can be favorable. A study on pancreatic ductal adenocarcinoma (PDAC) found that the presence of the HLA-A02:01 allele was associated with a decreased risk of developing the cancer and lower mortality rates. biorxiv.org This protective effect was particularly pronounced in patients whose tumors carried the KRASG12V mutation, a neoantigen known to bind to the HLA-A02:01 protein, suggesting a robust host-versus-tumor genetic interaction. biorxiv.org This finding highlights the potential for HLA-A02:01 to mount effective immune responses against specific oncogenic mutations.

The development of immunotherapies often leverages the peptide-presenting function of HLA-A02:01. For instance, tebentafusp, a bispecific T-cell engager, targets a peptide from the gp100 protein presented by HLA-A02:01 and is used for the treatment of advanced uveal melanoma in patients carrying this allele. frontiersin.org Furthermore, extensive research is dedicated to identifying novel, highly immunogenic epitopes derived from cancer-testis antigens, overexpressed proteins, and neoantigens that are restricted by HLA-A*02:01 for the development of cancer vaccines and adoptive T-cell therapies. nih.gov

Table 1: Research Findings on HLA-A*02:01 and Anti-Tumor Response

Cancer TypeKey FindingsClinical Implication
Pancreatic Cancer Associated with decreased risk and improved survival, especially in tumors with KRAS G12V mutations. biorxiv.orgPotential as a positive prognostic biomarker. biorxiv.org
Metastatic Prostate Cancer Associated with poorer clinical outcomes and shorter overall survival. semanticscholar.orgMay serve as a negative prognostic indicator. semanticscholar.org
Melanoma (ICI Therapy) No significant difference in response rates or survival between HLA-A*02:01 positive and negative patients. frontiersin.orgLimited value as a predictive biomarker for ICI efficacy in this context. frontiersin.org
Hepatocellular Carcinoma Serves as a restriction element for identifying novel immunogenic epitopes (e.g., from MAGE-A3, AFP) for immunotherapy. nih.govCrucial for the development of targeted cancer vaccines and T-cell therapies. nih.gov

Autoimmune Disorders (Molecular Aspects)

Theoretical Frameworks of Autoantigen Presentation

The association between specific HLA alleles and autoimmune diseases is well-established, with the HLA locus being a major genetic risk factor for autoimmunity. nih.gov While many strong associations involve HLA class II alleles (e.g., HLA-DR, -DQ), class I molecules, including HLA-A02:01, are also implicated in the pathogenesis of various autoimmune conditions. nih.govnih.gov The presentation of self-peptides (autoantigens) by HLA-A02:01 to autoreactive CD8+ T cells is a critical event in the breakdown of self-tolerance. Several theoretical frameworks have been proposed to explain how this process is initiated and sustained.

Molecular Mimicry: This theory posits that an immune response initially directed against a foreign peptide from a pathogen can cross-react with a structurally similar self-peptide presented by HLA molecules. pnas.org If an individual carrying HLA-A02:01 is infected with a pathogen expressing a peptide that mimics a self-antigen, the resulting activation of CD8+ T cells could lead to an attack on host tissues presenting that self-antigen. nih.gov For instance, in multiple sclerosis (MS), a protective role has been suggested for HLA-A02:01, yet it is known to bind epitopes from autoantigens implicated in MS and Type 1 Diabetes (T1D). biorxiv.orgmdpi.com The theory suggests that the specific peptide repertoire presented by HLA-A*02:01 in response to certain infections could influence the balance between a protective response and a pathogenic, cross-reactive autoimmune response.

Bystander Activation: According to this model, autoimmunity is triggered non-specifically in an inflammatory environment. nih.govashpublications.org A microbial or viral infection can lead to localized tissue damage and inflammation, causing the release of self-antigens and pro-inflammatory cytokines. ashpublications.org This inflammatory milieu activates local antigen-presenting cells (APCs), which then process and present a range of self-peptides via molecules like HLA-A*02:01. ashpublications.org T cells specific for these self-antigens, which may have previously existed in a quiescent state, are then activated by the combination of peptide presentation and strong co-stimulatory signals from the inflamed APCs, leading to an autoimmune attack. frontiersin.org This mechanism does not require structural similarity between pathogen and self-antigens.

Epitope Spreading: This phenomenon describes the diversification of the autoimmune response to target epitopes on the same or different autoantigens over time. nih.gov The initial autoimmune attack, perhaps triggered by molecular mimicry or bystander activation, causes cell and tissue damage. This damage exposes new, previously "cryptic" self-antigens or epitopes that were not involved in the initial priming of the immune response. These newly available autoantigens are taken up by APCs and presented by HLA molecules, including HLA-A*02:01, leading to the activation of new sets of autoreactive T cells and a broadening of the autoimmune assault. researchgate.net

These frameworks are not mutually exclusive and may act in concert to initiate and perpetuate autoimmune diseases. The specific peptide-binding characteristics of HLA-A*02:01 determine which self-peptides are presented to the immune system, thereby playing a crucial role in shaping the autoimmune response regardless of the initial triggering mechanism.

Minor Histocompatibility Antigens (MiHAs) Restricted by HLA-A*02:01

Minor histocompatibility antigens (MiHAs) are immunogenic peptides derived from polymorphic proteins that differ between a donor and a recipient in the context of allogeneic hematopoietic stem cell transplantation (HSCT). nih.gov When the donor and recipient are matched for the major histocompatibility complex (HLA), donor T-cells can still recognize these MiHAs as foreign when presented by the recipient's HLA molecules, leading to an immune response. HLA-A*02:01 is a common and extensively studied restriction element for a significant number of clinically relevant MiHAs. nih.govnih.gov

MiHAs arise from genetic polymorphisms, most commonly non-synonymous single-nucleotide polymorphisms (nsSNPs), within the coding regions of genes. nih.gov These polymorphisms result in amino acid variations in the encoded proteins. When these proteins are processed by the proteasome, the resulting peptides may differ by a single amino acid between the donor and recipient. If this variant peptide is presented by a shared HLA molecule like HLA-A*02:01 and is immunogenic, it can elicit a T-cell response.

The clinical significance of MiHAs is twofold. On one hand, they are major targets in graft-versus-host disease (GvHD), where donor T-cells attack the recipient's healthy tissues, causing significant morbidity and mortality. nih.gov On the other hand, MiHAs that are selectively expressed on hematopoietic cells, including malignant cells, are crucial mediators of the beneficial graft-versus-leukemia (GvL) effect, where donor T-cells eradicate residual cancer cells. nih.gov This dual role makes MiHAs critical targets in immunology, with efforts focused on identifying and targeting hematopoietic-specific MiHAs to enhance the GvL effect while minimizing GvHD.

A substantial number of MiHAs presented by HLA-A*02:01 have been identified. These antigens are derived from a wide range of proteins encoded by genes on various chromosomes. The identification of these MiHAs and the development of genotyping methods are essential for predicting post-transplant immune responses and for designing targeted immunotherapies. nih.gov

Table 3: Selected Minor Histocompatibility Antigens (MiHAs) Restricted by HLA-A*02:01

MiHA IDGenePeptide Sequence (Immunogenic Variant)Amino Acid PolymorphismSNP ID
HA-1 HMHA1VLH DDLLEAHis / Argrs1801284
HA-2 MYO1GYIGEV LVSVVal / Metrs61739531
HA-8 KIAA0020R TLDKVLEVArg / Prors2173904
C19ORF48 C19orf48CIPPDS LLFPASer / Thrrs3745526
LB-ADIR-1F TOR3ASVAPALALF PAPhe / Serrs2296377
LB-HIVEP1-1S HIVEP1SLPKHS VTISer / Asnrs2228220
LB-NISCH-1A NISCHALAPAPA EVAla / Valrs14297
ACC-6 BCL2A1Y LFPKLLSLTyr / Phers1043934

Future Directions and Emerging Research Avenues for Hla A02:01

Advanced Immunopeptidomics for Comprehensive Ligand Atlas Mapping

Advanced immunopeptidomics, utilizing sophisticated mass spectrometry (MS)-based techniques, is crucial for comprehensively mapping the repertoire of peptides presented by HLA-A*02:01 molecules on the cell surface, known as the HLA ligandome or immunopeptidome. nih.gov This involves the isolation of peptide-HLA complexes from cells or tissues, followed by peptide elution and identification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Current efforts in this area aim to improve the sensitivity and throughput of MS methods to identify low-abundance peptides, including those derived from non-canonical sources like gene fusions, non-coding regions, or post-translational modifications. biorxiv.orgresearchgate.net Techniques such as electron-transfer/higher-energy-induced dissociation (EThCD) are being explored to enhance the fragmentation and identification of HLA ligands. nih.gov The goal is to create detailed ligand atlases for HLA-A*02:01 in various physiological and pathological states, such as cancer and infectious diseases. nih.gov This comprehensive mapping is essential for identifying novel tumor-associated antigens (TAAs) and neoantigens that can be targeted by immunotherapies. biorxiv.orgnih.gov

High-Throughput Functional Characterization of Peptide-HLA-A02:01-TCR Interactions

Understanding the intricate interactions between peptide-HLA-A*02:01 complexes and T cell receptors (TCRs) is fundamental to predicting and manipulating T cell responses. Future research is focused on developing and applying high-throughput methods to functionally characterize these interactions. This includes the use of peptide-MHC multimers, such as tetramers, coupled with single-cell technologies to screen large libraries of peptides and TCRs. researchgate.netfrontiersin.org

Engineered HLA-A02:01 molecules, such as disulfide-stabilized variants that are stable without peptide but can be readily loaded with peptides of interest, are facilitating high-throughput binding kinetics measurements of TCRs against diverse peptide-MHC libraries. nih.govgoogle.com These approaches allow for the assessment of TCR affinity and specificity, which are crucial parameters for designing effective T cell-based therapies. nih.gov Computational methods are also being developed to predict functional pairing between TCR alpha and beta chains specific for HLA-A02:01-presented peptides, even without knowing the peptide sequence. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding

Integrating data from multiple omics platforms (genomics, transcriptomics, proteomics, and immunopeptidomics) is becoming increasingly important for gaining a systems-level understanding of HLA-A*02:01 function in health and disease. frontiersin.orgfrontlinegenomics.com This involves combining large datasets to identify correlations between genetic variations, gene expression levels, protein abundance, and the presented peptide repertoire. frontiersin.orgamegroups.org

For example, integrating genomic and transcriptomic data with immunopeptidomics data can help identify neoantigens arising from somatic mutations or aberrant splicing events. biorxiv.orgresearchgate.net Multi-omics integration can also reveal how the cellular context, including the expression of antigen processing machinery components, influences the HLA-A*02:01 ligandome. frontiersin.org Advanced computational tools and machine learning algorithms are being developed to analyze and interpret these complex integrated datasets, facilitating the discovery of novel biomarkers and therapeutic targets. frontiersin.orgfrontlinegenomics.comoup.com

Computational Design and Engineering of HLA-A02:01-Restricted Immunomodulators

Computational approaches are playing a growing role in the design and engineering of immunomodulatory molecules targeting HLA-A*02:01-peptide complexes. This includes the design of therapeutic peptides, peptide-based vaccines, and T cell redirecting strategies like bispecific antibodies and chimeric antigen receptors (CARs). mdpi-res.comresearchgate.net

Computational tools are used to predict peptide binding to HLA-A02:01, assess peptide immunogenicity, and design modified peptides with enhanced binding affinity or stability. nih.govnih.gov Furthermore, computational modeling and simulation are employed to engineer TCRs and other targeting molecules with desired specificity and affinity for particular peptide-HLA-A02:01 complexes, minimizing off-target interactions. frontiersin.orgnih.govresearchgate.net This computational design-driven approach accelerates the development of novel HLA-A*02:01-restricted immunotherapies. researchgate.net

Exploration of Non-Canonical Antigen Presentation Pathways Involving HLA-A02:01

While the classical understanding of HLA-I antigen presentation involves proteasomal degradation of intracellular proteins and peptide transport into the endoplasmic reticulum, emerging research is exploring non-canonical pathways that contribute to the HLA-A*02:01 ligandome. frontiersin.orgoup.com This includes the presentation of peptides derived from non-coding regions, upstream open reading frames (uORFs), or through alternative splicing events. biorxiv.orgresearchgate.netfrontiersin.org

Studies have shown that HLA-A02:01 can present longer peptides (e.g., 15-mers) that adopt bulged conformations within the binding groove, expanding the potential antigenic repertoire. frontiersin.orgnih.gov Investigating the mechanisms by which these non-canonical peptides are generated and presented by HLA-A02:01 is crucial for a complete understanding of antigen presentation and for identifying novel targets for immunotherapy. frontiersin.orgnih.gov Advanced immunopeptidomic techniques and proteogenomics approaches are essential for the discovery and characterization of these unconventional HLA-A*02:01 ligands. biorxiv.orgfrontiersin.orgresearchgate.net

The continued exploration of these research avenues promises to significantly advance our understanding of HLA-A*02:01 and its role in immunity and disease, paving the way for the development of more effective and personalized immunotherapies.

Compound Names and Relevant Identifiers

Q & A

Q. What multi-omics integration strategies effectively resolve discordance between HLA-A*02:01 transcript levels and surface protein expression in single-cell analyses?

  • Methodological Answer : Single-cell RNA-seq paired with surface HLA staining (CITE-seq) identifies post-transcriptional regulation. Proteomic validation via mass spectrometry quantifies HLA-A*02:01 protein abundance. Bayesian network modeling integrates epigenetic data (e.g., ATAC-seq) to uncover regulatory mechanisms. Discordant cells are isolated via FACS for mechanistic follow-up .

Q. Guidelines for Implementation :

  • Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
  • Data Contradictions : Use triangulation with orthogonal assays (e.g., binding + functional data) to resolve conflicts .
  • Reproducibility : Follow ARRIVE 2.0 guidelines for detailed methodology reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.